Isorhapontin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

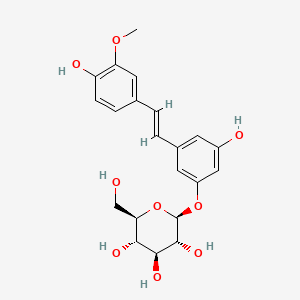

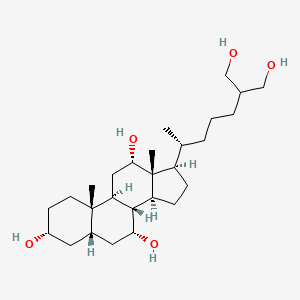

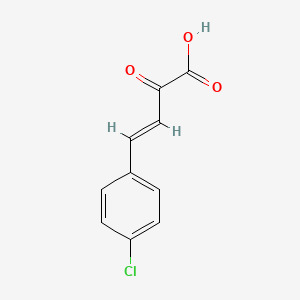

Isorhapontin is a stilbenoid and a glycoside.

科学的研究の応用

Anticancer Properties

Bladder Cancer Treatment : Isorhapontigenin (ISO) has shown notable efficacy in treating bladder cancer. It inhibits cancer cell growth through cell cycle arrest and downregulation of cyclin D1 expression, as demonstrated in bladder cancer cell lines like UMUC3 and RT112 (Fang et al., 2013). ISO also induces autophagy in bladder cancer cells in a SESN2-dependent manner, contributing to the inhibition of cancer cell growth (Liang et al., 2016). Moreover, it triggers apoptosis and downregulates XIAP expression via the SP1 pathway, further highlighting its potential as an anticancer compound (Fang et al., 2012).

Breast Cancer Inhibition : ISO exerts anticancer effects against breast cancer. It induces cell death, cell cycle arrest, oxidative stress, and inhibits cell proliferation in breast cancer cell lines. The underlying mechanism involves the inhibition of sphingosine kinases and tubulin stabilization (Subedi et al., 2019).

Prostate Cancer Management : ISO effectively inhibits prostate cancer cell growth and induces apoptosis by targeting EGFR and its downstream pathways. This finding is significant for the development of prostate cancer treatments (Zhu et al., 2018).

Neuroprotective and Anti-Inflammatory Effects

Cerebral Ischemia/Reperfusion Injury Alleviation : In rat models, ISO demonstrated neuroprotective effects against focal ischemia/reperfusion injuries, possibly related to the activation of the PI3K/Akt signaling pathway (Sun & Cui, 2020).

Inhibition of Bladder Cancer Invasion : ISO inhibits invasive bladder cancer development and human bladder cancer cell invasion by targeting the STAT1/FOXO1 axis. This finding offers a new perspective on the mechanisms of bladder cancer's invasive properties (Jiang et al., 2016).

Other Pharmacological Activities

Antidiabetic Potential : In vivo studies show that ISO improves insulin sensitivity and glucose tolerance in diabetic mice, suggesting its potential as a nutraceutical agent for diabetes treatment (Chu et al., 2020).

Antioxidative Activity : ISO exhibits significant antioxidative activities, potentially more potent than vitamin E, suggesting its utility in preventing oxidative stress-related diseases (Wang et al., 2001).

Selective Platelet Activation Inhibition : It selectively inhibits ADP-induced platelet aggregation, indicating its potential in treating platelet-related disorders (Ravishankar et al., 2019).

Pharmacokinetics and Metabolomics : ISO shows favorable pharmacokinetic profiles and impacts metabolic pathways related to health-promoting effects, highlighting its medicinal potential (Dai et al., 2018).

特性

分子式 |

C21H24O9 |

|---|---|

分子量 |

420.4 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |

InChIキー |

KLPUXMNQDCUPNO-DXKBKAGUSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

ピクトグラム |

Environmental Hazard |

同義語 |

isorhapontin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)

![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)

![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)

![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)

![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)